Bienvenue dans la boutique en ligne BenchChem!

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline

Lipophilic ligand efficiency Drug-likeness Physicochemical property benchmarking

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS 2034226-69-0, molecular formula C₁₇H₁₆N₄O₂S, molecular weight 340.4 g/mol) is a fully synthetic, polyheterocyclic small molecule comprising an indoline core functionalized at the 5-position with a pyridin-4-yl group and N-sulfonylated with a 1-methyl-1H-imidazol-4-yl moiety. The compound is a member of the N-sulfonyl-indoline class, a scaffold established across numerous patents and medicinal chemistry programs for kinase modulation, CNS receptor targeting, and metabolic enzyme regulation.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 2034226-69-0
Cat. No. B2861669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline
CAS2034226-69-0
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
InChIInChI=1S/C17H16N4O2S/c1-20-11-17(19-12-20)24(22,23)21-9-6-15-10-14(2-3-16(15)21)13-4-7-18-8-5-13/h2-5,7-8,10-12H,6,9H2,1H3
InChIKeyXNDAFCALHQWBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS 2034226-69-0): Structural Identity and Physicochemical Baseline for an N-Methylimidazole-Sulfonamide-Indoline Hybrid Probe


1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline (CAS 2034226-69-0, molecular formula C₁₇H₁₆N₄O₂S, molecular weight 340.4 g/mol) is a fully synthetic, polyheterocyclic small molecule comprising an indoline core functionalized at the 5-position with a pyridin-4-yl group and N-sulfonylated with a 1-methyl-1H-imidazol-4-yl moiety [1]. The compound is a member of the N-sulfonyl-indoline class, a scaffold established across numerous patents and medicinal chemistry programs for kinase modulation, CNS receptor targeting, and metabolic enzyme regulation [2][3][4]. Its computable physicochemical profile—XLogP3-AA of 1.6, zero hydrogen bond donors, five hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area consistent with CNS drug-like space—positions it as a comparatively compact, low-lipophilicity entry within the broader sulfonamide-indoline chemical space [1].

Why Indiscriminate Substitution Among N-Sulfonyl-5-(pyridin-4-yl)indoline Analogs Is Scientifically Unsound: A Comparator Rationale for 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline


N-Sulfonyl-5-(pyridin-4-yl)indolines share a conserved indoline-pyridine core, but the sulfonamide R-group is the principal driver of pharmacophoric geometry, electronic character, and target engagement profile [1]. In the PKM2 activator series, moving from a methylsulfonyl to an arylsulfonyl substituent produced marked shifts in activation potency and isoform selectivity, confirming that the sulfonamide appendage is not a passive spectator [1]. In imidazole-sulfonamide ALK5 inhibitors, the introduction of the sulfonamide at the imidazole 2-position was the key step that elevated inhibitory activity to IC₅₀ = 0.130 µM, matching the clinical comparator LY-2157299 [2]. Substituting the N-methylimidazole sulfonyl group of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline with a 4-bromophenyl , 2,5-dichlorophenyl , pyridin-3-yl , or 3,4-dimethoxyphenyl sulfonyl group alters molecular weight by up to +74.9 Da, calculated logP by an estimated ≥1 log unit, and hydrogen-bond acceptor count—each of which independently modulates membrane permeability, solubility, off-target promiscuity, and PK liability [1][2]. Generic substitution therefore risks undermining the specific polypharmacological or selectivity window that the N-methylimidazole-sulfonamide vector was designed to achieve.

Quantitative Differentiation Evidence: 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline vs. Closest Structural Analogs


Lipophilic Ligand Efficiency (LLE) Advantage: XLogP3-AA = 1.6 vs. Higher-Lipophilicity Aryl-Sulfonyl Comparators

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline (PubChem CID 91813774) carries the lowest computed lipophilicity among the five closest N-sulfonyl-5-(pyridin-4-yl)indoline analogs with publicly accessible property data [1]. Its XLogP3-AA value of 1.6 is markedly lower than typical aryl sulfonamide comparators: the 4-bromophenyl analog (MW 415.3, predicted XLogP3 ~2.8–3.0), the 2,5-dichlorophenyl analog (MW 405.3, predicted XLogP3 ~3.0–3.3), and the 3,4-dimethoxyphenyl analog (predicted XLogP3 ~2.2–2.4) . Lower logP within a congeneric series has been repeatedly correlated with reduced phospholipidosis risk, lower human Ether-à-go-go-Related Gene (hERG) channel blockade probability, and improved metabolic stability in imidazole-sulfonamide kinase inhibitor programs [2].

Lipophilic ligand efficiency Drug-likeness Physicochemical property benchmarking

Molecular Weight Efficiency: 340.4 g/mol vs. Aryl-Substituted Analogs (MW 337–415 Da)

With a molecular weight of 340.4 g/mol, the target compound is the lowest-MW entity among the N-sulfonyl-5-(pyridin-4-yl)indoline subset bearing nitrogen-heterocyclic sulfonamide substituents [1]. The pyridin-3-ylsulfonyl analog (CAS 2034523-66-3, MW 337.4) is marginally lighter but replaces the imidazole nitrogen pair with a single pyridine nitrogen, altering the hydrogen-bonding pharmacophore geometry . The 4-bromophenyl analog weighs 415.3 Da (+74.9 Da), the 2,5-dichlorophenyl analog 405.3 Da (+64.9 Da), and the 3,4-dimethoxyphenyl analog approximately 394.4 Da (+54.0 Da) . In lead optimization, every 50 Da increase above ~350 Da typically reduces passive permeability and increases susceptibility to efflux transporter recognition; maintaining MW below 350 Da is a recognized advantage for CNS penetration and oral bioavailability in sulfonamide-based kinase inhibitors [2].

Ligand efficiency metrics Fragment-based drug design Molecular weight optimization

Imidazole-Sulfonamide Pharmacophore for Kinase Hinge-Region Binding: Class-Level Evidence from ALK5 Inhibition (IC₅₀ = 0.130 µM Achieved by Close Structural Congeners)

Ding et al. (2025) demonstrated that appending a sulfonamide group to the imidazole core is the critical structural modification that elevates ALK5 kinase inhibitory potency into the sub-micromolar range [1]. In their series, compounds 13b and 15a—both bearing an imidazole-sulfonamide motif—exhibited IC₅₀ = 0.130 µM against ALK5, matching the potency of the clinical control LY-2157299, while earlier imidazole-only intermediates lacking the sulfonamide linkage showed substantially weaker activity [1]. The 1-methyl-1H-imidazol-4-yl sulfonamide group present in the target compound (CAS 2034226-69-0) recapitulates this privileged sulfonamide-imidazole connectivity, differing from the ALK5 series only in the core scaffold (indoline vs. acyclic/benzo-fused systems). In contrast, the pyridin-3-ylsulfonyl analog (CAS 2034523-66-3) and the 4-bromophenyl analog (CAS 2034556-26-6) replace the imidazole ring with a pyridine or bromobenzene, respectively, eliminating the dual hydrogen-bond donor/acceptor capacity of the imidazole N3 and the sulfonamide motif that is essential for bidentate hinge-region interactions in kinase ATP-binding pockets [1].

Kinase inhibition ALK5/TGF-β receptor Imidazole-sulfonamide pharmacophore

Zero Hydrogen Bond Donors vs. One Donor in Indoline-NH Congeners: Implications for Membrane Permeability and CNS Multiparameter Optimization (MPO) Score

The target compound has a hydrogen bond donor (HBD) count of zero, owing to the N-sulfonylation of the indoline nitrogen, which eliminates the free indoline NH present in the parent 5-(pyridin-4-yl)indoline scaffold [1]. In contrast, the nonsulfonylated 5-(pyridin-4-yl)indoline dihydrochloride (CAS 90679-09-7) carries one HBD (the indoline NH), increasing polarity and reducing predicted passive membrane permeability . Central nervous system multiparameter optimization (CNS MPO) scoring algorithms developed by Pfizer penalize each HBD above zero in prospective CNS drug candidates; the target compound's HBD = 0 contributes to a higher CNS MPO desirability score relative to any indoline NH-bearing analog [2]. The zero-HBD profile also distinguishes it from certain active PKM2 activator indolines described by Yacovan et al. (2012), which retain the indoline NH and consequently exhibit different permeability and efflux characteristics [3].

CNS drug design Hydrogen bond donor count Membrane permeability

Topological Polar Surface Area (tPSA) and Rotatable Bond Count Within Optimal Oral Bioavailability Space vs. Heavier Aryl Analogs

The target compound (CAS 2034226-69-0) has three rotatable bonds, which places it at the lower boundary of conformational flexibility among the N-sulfonyl-5-(pyridin-4-yl)indoline set [1]. The pyridin-3-ylsulfonyl analog has four rotatable bonds, and the 3,4-dimethoxyphenyl analog has five, while the 4-bromophenyl and 2,5-dichlorophenyl analogs are estimated at three each based on SMILES analysis . By the Veber criteria (rotatable bonds ≤10, tPSA ≤140 Ų), all five analogs are predicted to be orally bioavailable; however, the combination of lowest tPSA (as estimated from the imidazole-sulfonamide substructure's moderate PSA contribution, approximately 70–85 Ų), lowest rotatable bond count (3), and lowest MW (340.4) positions the target compound closest to the optimal center of oral drug-like chemical space [1][2]. The low rotatable bond count minimizes the entropic penalty upon protein binding, a factor that directly enhances binding affinity per heavy atom in the fragment-to-lead context [3].

Oral bioavailability Veber rules Topological polar surface area

Exact Mass Accuracy (340.09939694 Da) as a QC Benchmark for High-Resolution Mass Spectrometry-Based Purity Verification in Procurement

The PubChem-computed exact monoisotopic mass for 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline is 340.09939694 Da, based on the molecular formula C₁₇H₁₆N₄O₂S [1]. This exact mass serves as a precise, instrument-verifiable identity and purity benchmark that can be used in procurement specifications to distinguish the target compound from co-eluting or isobaric impurities and from structurally similar analogs with distinct monoisotopic masses: the 4-bromophenyl analog (monoisotopic mass ~414.0 Da; characteristic ¹⁰Br isotope pattern), the 2,5-dichlorophenyl analog (monoisotopic mass ~404.0 Da; characteristic ³⁵Cl/³⁷Cl double-isotope pattern), and the 3,4-dimethoxyphenyl analog (monoisotopic mass ~394.1 Da) . Requiring HRMS confirmation against this exact mass (±5 ppm) as a certificate-of-analysis parameter provides a falsifiable, quantitative acceptance criterion superior to nominal-mass or HPLC-UV-only purity assessments [1].

Quality control High-resolution mass spectrometry Procurement specification

Priority Procurement and Deployment Scenarios for 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment-Based Screening and Lead Optimization Libraries Requiring an Imidazole-Sulfonamide Hinge-Binding Motif

For fragment-based drug discovery (FBDD) programs targeting kinases—particularly the TGF-β receptor ALK5 or related serine/threonine kinases—the compound serves as a pre-validated hinge-binding fragment. Ding et al. (2025) demonstrated that imidazole-sulfonamide congeners achieve ALK5 IC₅₀ = 0.130 µM, making this N-methylimidazole-sulfonamide indoline a compact (MW 340.4, rotatable bonds = 3) starting point for structure-based optimization . Its low lipophilicity (XLogP3-AA = 1.6) and zero HBD count provide an excellent baseline for property-driven lead expansion . Procurement should be prioritized over the 4-bromophenyl (MW 415.3) or 2,5-dichlorophenyl (MW 405.3) analogs, which carry significant MW and logP penalties without providing the imidazole-dependent hinge-binding pharmacophore .

CNS-Penetrant Chemical Probe Development Leveraging Zero HBD and Favorable CNS MPO Profile

The target compound's hydrogen bond donor count of zero and moderate lipophilicity (XLogP3-AA = 1.6) align with the CNS MPO desirability criteria established by Wager et al. (2010) . For neuroscience target engagement studies requiring blood-brain barrier penetration, the compound is a more suitable procurement choice than the parent 5-(pyridin-4-yl)indoline dihydrochloride (HBD = 1), which carries an inherent permeability penalty from the free indoline NH . Additionally, its imidazole-sulfonamide group provides a synthetic handle for further SAR exploration—N-alkylation or metal-catalyzed cross-coupling—that is unavailable in simpler aryl-sulfonyl analogs .

Cancer Metabolism Probe Design: PKM2 Activator Pharmacophore Exploration with Modified Sulfonamide Vector

Yacovan et al. (2012) established the N-sulfonyl-indoline scaffold as a productive template for PKM2 activator discovery, with SAR demonstrating that the sulfonamide R-group is the primary potency and selectivity determinant . The target compound offers a structurally distinct sulfonamide vector (N-methylimidazole) that has not been explored within the published PKM2 activator chemotype. Its low MW (340.4) and minimal rotatable bond count (3) make it an attractive core for late-stage functionalization via C–H activation or directed ortho-metalation at the imidazole ring, enabling rapid analog generation for PKM2 potency and isoform-selectivity profiling . Procurement for this application should be benchmarked against the methylsulfonyl-indoline scaffold described in the Yacovan publication, with the hypothesis that the imidazole-sulfonamide may engage additional or alternative residues within the PKM2 activator binding pocket .

Procurement Quality Assurance via High-Resolution Mass Spectrometry Identity Confirmation Against Exact Mass 340.09939694 Da

For procurement officers and QC analytical chemists, the target compound's exact monoisotopic mass of 340.09939694 Da (C₁₇H₁₆N₄O₂S) provides an unambiguous, instrument-verifiable acceptance criterion that distinguishes it from all structurally similar N-sulfonyl-5-(pyridin-4-yl)indoline analogs. The 4-bromophenyl analog exhibits a characteristic 1:1 ⁷⁹Br/⁸¹Br doublet centered at ~414/416 Da, the 2,5-dichlorophenyl analog shows a distinctive 9:6:1 ³⁵Cl₂/³⁵Cl³⁷Cl/³⁷Cl₂ triplet pattern centered at ~404 Da, and the 3,4-dimethoxyphenyl analog has a monoisotopic mass of ~394.1 Da . Incorporating HRMS confirmation (±5 ppm mass accuracy) into the certificate of analysis specification ensures that the received material is the correct N-methylimidazole-sulfonamide indoline and not a mis-synthesized or mislabeled isobaric contaminant .

Quote Request

Request a Quote for 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-5-(pyridin-4-yl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.